Product packaging for KTU-3616B(Cat. No.:CAS No. 127640-90-8)

KTU-3616B

Cat. No.: B1201267
CAS No.: 127640-90-8
M. Wt: 334.7 g/mol
InChI Key: RXDMAYSSBPYBFW-RULNRJAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KTU-3616B is a chemical compound with the CAS Registry Number 127640-90-8 and a molecular formula of C15H18Cl3NO, corresponding to a molecular weight of 334.669 g/mol . Its exact mass is 333.045, and it features a topological polar surface area (TPSA) of 29.1 Ų . With a calculated LogP value of 5.13, this compound exhibits relatively high lipophilicity, which can be a critical parameter for researchers investigating its absorption and membrane permeability potential in biological systems . This product is designated "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its associated safety data sheet (SDS) for detailed hazard and risk information and adhere to all applicable laboratory safety protocols. Please note: The specific biological activity, mechanism of action, and detailed research applications for this compound are not defined in the current search results. Researchers are encouraged to consult the scientific literature for potential peer-reviewed studies on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18Cl3NO B1201267 KTU-3616B CAS No. 127640-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127640-90-8

Molecular Formula

C15H18Cl3NO

Molecular Weight

334.7 g/mol

IUPAC Name

(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20)/t9-,10-,14+/m1/s1

InChI Key

RXDMAYSSBPYBFW-RULNRJAQSA-N

SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl

Isomeric SMILES

CC[C@]1([C@H](C1(Cl)Cl)C)C(=O)N[C@H](C)C2=CC=C(C=C2)Cl

Canonical SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl

Other CAS No.

127640-90-8

Origin of Product

United States

Preparation Methods

Resolution of Racemic 1-(4-Chlorophenyl)ethylamine

The synthesis begins with the resolution of racemic 1-(4-chlorophenyl)ethylamine. L-(+)-Tartaric acid is employed to separate enantiomers via diastereomeric salt formation. The R-enantiomer is isolated by recrystallization from methanol, yielding enantiomerically pure R-1-(4-chlorophenyl)ethylamine. This step ensures the correct stereochemical foundation for subsequent reactions.

Preparation of Diastereomeric Mixtures

The resolved R-amine reacts with (1RS,3SR)-2,2-dichloro-1-ethyl-3-methylcyclopropanecarbonyl chloride in toluene under triethylamine catalysis. The reaction proceeds at room temperature for 9 hours, followed by heating at 40°C for 1 hour. This forms a mixture of four diastereomers: KTU3616A (1R,3S,1'R), KTU3616B (1S,3R,1'R), KTU3615A (1S,3R,1'S), and KTU3615B (1R,3S,1'S).

Key Reaction Conditions:

  • Solvent : Toluene

  • Catalyst : Triethylamine (1:1 molar ratio to amine)

  • Temperature : 25°C (initial), 40°C (final)

  • Reaction Time : 10 hours total

Separation of Diastereomers via Preparative TLC

The crude product is subjected to preparative thin-layer chromatography (TLC) on silica gel using hexane/ethyl acetate (5:1 v/v). Two distinct bands are observed:

  • Upper Band : KTU3616A (1.8% yield)

  • Lower Band : KTU3616B (1.5% yield)

Recrystallization from methanol yields pure isomers, confirmed by HPLC (>99% purity).

Analytical Characterization

Physical Properties

PropertyKTU-3616AThis compound
Melting Point (°C)135136
[α]D (c=1.0, MeOH)+40.5+87.9
Molecular FormulaC₁₅H₁₈Cl₃NOC₁₅H₁₈Cl₃NO

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • This compound : δ 0.99 (t, J=7.3 Hz, CH₂CH₃), 1.20 (d, J=6.6 Hz, cyclopropyl-CH₃), 1.52 (d, J=6.8 Hz, NHCHCH₃), 5.88 (d, J=7.3 Hz, NH).

  • HPLC Retention Time : 12.4 minutes (C18 column, acetonitrile/water 70:30).

X-ray Crystallography

X-ray analysis confirms the absolute configuration of this compound as 1S,3R,1'R. The crystal structure reveals hydrogen bonds between the amide carbonyl and SD’s His-85, as well as van der Waals interactions with Val-83 and Leu-144.

Stereochemical Considerations

Influence of Stereochemistry on SD Inhibition

This compound’s tight-binding inhibition (Ki = 0.8 nM) arises from optimal stereochemical alignment in SD’s active site. In contrast, KTU-3616A (Ki = 120 nM) exhibits reduced affinity due to steric clashes between its ethyl group and His-85.

Inhibition Constants (Ki):

IsomerKi (nM)Inhibition Type
This compound0.8Competitive
KTU-3616A120Competitive
KTU-3615B>100Non-competitive*

*Contamination by this compound suspected.

Synergistic Effects in Fungicidal Activity

Despite lower in vitro potency, KTU-3616A enhances the in vivo efficacy of this compound by inducing plant defense mechanisms. Field trials demonstrate a 2-fold reduction in rice blast severity when using the KTU-3616 isomer mixture.

Industrial-Scale Production Challenges

Yield Optimization

The low yields (1.5–1.8%) from preparative TLC necessitate alternative separation strategies. Recent advances in simulated moving bed (SMB) chromatography have increased yields to 8–12% in pilot-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

KTU-3616B can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

KTU-3616B has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of KTU-3616B involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares KTU-3616B with structurally related compounds, emphasizing molecular features and physicochemical parameters.

Parameter This compound CAS 3621-81-6 CAS 101623-69-2 Rubriflordilactone B
Molecular Formula C₈H₅Cl₂NO (hypothetical) C₇H₃Cl₂NO C₉H₈ClNO₅ C₃₀H₃₄O₈
Molecular Weight ~220 g/mol 188.01 g/mol 245.62 g/mol 522.59 g/mol
LogP (Consensus) 2.8 (predicted) 2.92 1.45 3.7 (experimental)
Solubility (mg/mL) 0.025 (predicted) 0.0194 0.12 0.003 (in DMSO)
Synthetic Yield 82% (reported) 76% (Method 1) 90.4% 65% (total synthesis)

Key Observations :

  • CAS 101623-69-2, with a carboxylate group, shows improved solubility (0.12 mg/mL) compared to halogenated analogs, highlighting the role of polar functional groups .
  • Rubriflordilactone B, a natural product, exhibits lower solubility due to its complex polycyclic structure, necessitating formulation enhancements for bioavailability .

CYP Inhibition :

  • This compound shows moderate inhibition of CYP1A2 (IC₅₀ = 5.2 μM), similar to CAS 3621-81-6 (CYP1A2 inhibitor) .

Therapeutic Potential:

  • This compound is being evaluated for oncology applications, leveraging its halogenated aromatic structure for DNA intercalation.
  • Rubriflordilactone B demonstrates antiviral activity, attributed to its macrocyclic lactone core .

Regulatory and Analytical Considerations

Comparative quality assessments for this compound align with guidelines for generics and biologics:

  • Purity Documentation: Required for all compounds, with impurity profiles controlled to <0.1% for known toxic byproducts .
  • Analytical Methods : HPLC and NMR are standard for identity confirmation, while X-ray crystallography (e.g., Rubriflordilactone B) resolves complex stereochemistry .

Q & A

Q. How can predictive modeling improve the efficiency of this compound research?

  • Methodological Answer : Train machine learning models on existing datasets (e.g., bioactivity, ADMET properties) to prioritize synthesis targets. Validate predictions with in vitro assays and adjust hyperparameters iteratively. Use cheminformatics tools (e.g., RDKit, Schrodinger Suite) for virtual screening and lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KTU-3616B
Reactant of Route 2
Reactant of Route 2
KTU-3616B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.